molecular formula C16H11ClN4O3S B1667970 1-Phthalazineacetic acid, 2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-1,2,3,4-tetrahydro-4-oxo- CAS No. 57410-31-8

1-Phthalazineacetic acid, 2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-1,2,3,4-tetrahydro-4-oxo-

Cat. No. B1667970
CAS RN: 57410-31-8
M. Wt: 374.8 g/mol
InChI Key: YKRGBMIQMLLNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bts 39542 is a diuretic. The ratio of the excretion of the major cations (sodium plus potassium) to that of the major anion (chloride) after BTS 39542 varied with species. In dogs, Bts 39542 exerts its major effects in the loop of Henle and increases renal blood flow but does not affect glomerular filtration rate.

Scientific Research Applications

Aldose Reductase Inhibition

  • Aldose Reductase Inhibitors for Diabetic Complications : A notable application of 1-phthalazineacetic acid derivatives, like zopolrestat, is their role as aldose reductase inhibitors (ARIs). They have shown potency in vitro and in vivo for preventing diabetic complications by inhibiting aldose reductase, an enzyme involved in the polyol pathway significant in diabetes-related complications. Such compounds are orally active and can prevent sorbitol accumulation, a critical factor in diabetic complications (Mylari et al., 1991) (Mylari et al., 1992).

Synthesis and Biological Evaluation

  • Novel Derivatives and Biological Activities : The synthesis of various derivatives of 1-phthalazineacetic acid and their biological evaluation reveals diverse applications. These include the development of compounds with potential antimicrobial, antifungal, and antioxidant activities. Such synthetic efforts offer insights into structure-activity relationships and potential therapeutic uses (El‐Badawi et al., 2002) (Shyma et al., 2016).

Anticonvulsive and Sedative Effects

  • Pharmacological Testing for CNS Effects : Some derivatives of 1-oxo-phthalazine-2-acetic acid have shown weak anticonvulsive effects and exhibit central sedative components. These findings suggest potential applications in the central nervous system (CNS) related disorders (Horn et al., 1990).

Antimicrobial Activity

  • Antimicrobial and Antifungal Applications : A variety of 1-phthalazineacetic acid derivatives have been synthesized and evaluated for their antimicrobial properties. They have shown varying levels of effectiveness against different bacterial and fungal strains, highlighting their potential use in treating infections (El-Hashash et al., 2012) (Patel et al., 2011).

Anticancer Activity

  • Potential in Anticancer Research : Some novel S-glycosyl and S-alkyl derivatives of 1,2,4-triazinone, which is structurally related to 1-phthalazineacetic acid, have demonstrated significant anticancer activities in vitro. This suggests a promising avenue for developing new anticancer agents (Saad & Moustafa, 2011).

properties

CAS RN

57410-31-8

Product Name

1-Phthalazineacetic acid, 2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-1,2,3,4-tetrahydro-4-oxo-

Molecular Formula

C16H11ClN4O3S

Molecular Weight

374.8 g/mol

IUPAC Name

2-[2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-4-oxo-1,3-dihydrophthalazin-1-yl]acetic acid

InChI

InChI=1S/C16H11ClN4O3S/c17-8-1-3-10-11(5-8)13(7-15(22)23)21(19-16(10)24)9-2-4-14-12(6-9)18-20-25-14/h1-6,13H,7H2,(H,19,24)(H,22,23)

InChI Key

YKRGBMIQMLLNND-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N3C(C4=C(C=CC(=C4)Cl)C(=O)N3)CC(=O)O)N=NS2

Canonical SMILES

C1=CC2=C(C=C1N3C(C4=C(C=CC(=C4)Cl)C(=O)N3)CC(=O)O)N=NS2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-4-hydroxy-1,2-dihydrophthalazin-1-ylacetic acid
BTS 39542

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phthalazineacetic acid, 2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-1,2,3,4-tetrahydro-4-oxo-
Reactant of Route 2
1-Phthalazineacetic acid, 2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-1,2,3,4-tetrahydro-4-oxo-
Reactant of Route 3
1-Phthalazineacetic acid, 2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-1,2,3,4-tetrahydro-4-oxo-
Reactant of Route 4
1-Phthalazineacetic acid, 2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-1,2,3,4-tetrahydro-4-oxo-
Reactant of Route 5
1-Phthalazineacetic acid, 2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-1,2,3,4-tetrahydro-4-oxo-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Phthalazineacetic acid, 2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-1,2,3,4-tetrahydro-4-oxo-

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